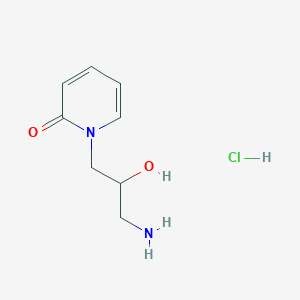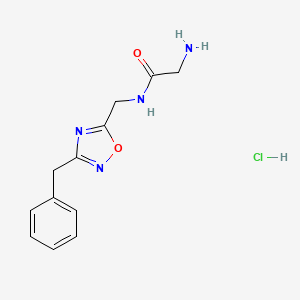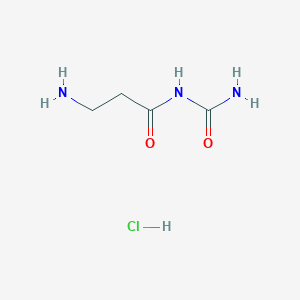
4-(Chloromethyl)-5-methylthiazole hydrochloride
Overview
Description
“4-(Chloromethyl)-5-methylthiazole hydrochloride” is a chemical compound that is used in various scientific research . It is a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular formula of “4-(Chloromethyl)-5-methylthiazole hydrochloride” is C4H4ClNS·HCl, and its molecular weight is 170.05 .Physical And Chemical Properties Analysis
“4-(Chloromethyl)-5-methylthiazole hydrochloride” is a solid at 20 degrees Celsius . It should be stored under inert gas and is hygroscopic .Scientific Research Applications
Novel Synthesis and Impurity Analysis in Pharmaceuticals
Research has explored novel synthesis methods and the analysis of pharmaceutical impurities related to proton pump inhibitors, focusing on compounds like omeprazole. These studies highlight the significance of 4-(chloromethyl)-5-methylthiazole hydrochloride in developing anti-ulcer drugs by inhibiting gastric ATPase enzymes. The novel synthesis methods identified offer improved yields and simpler processes, underlining the compound's role in creating standard impurities for further pharmaceutical research (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Corrosion Inhibition
4-(Chloromethyl)-5-methylthiazole hydrochloride has been indirectly related to corrosion inhibition studies through its structural analogs like tolyltriazole. While not directly studied, these findings suggest potential areas of research where derivatives of 4-(chloromethyl)-5-methylthiazole could be explored for inhibiting corrosion in metals, particularly copper and brass, in various corrosive environments (Walker, 1976).
Role in Amyloid Imaging for Alzheimer's Disease
Though not directly linked, research on compounds structurally similar to 4-(chloromethyl)-5-methylthiazole hydrochloride, like certain triazole derivatives, has shown promise in amyloid imaging within Alzheimer's disease. These studies involve the development of radioligands capable of measuring amyloid deposits in the brain, indicating the potential for related compounds in early detection and evaluation of treatments for neurodegenerative diseases (Nordberg, 2007).
Antimicrobial and Preservative Properties
The antimicrobial and preservative properties of isothiazolinones, including compounds with structural similarities to 4-(chloromethyl)-5-methylthiazole hydrochloride, have been extensively studied. These compounds, such as Kathon CG, are used in cosmetics and personal care products, indicating the potential utility of 4-(chloromethyl)-5-methylthiazole derivatives as effective preservatives against a range of microorganisms, while also highlighting the need for awareness regarding contact dermatitis (de Groot & Weyland, 1988).
Triazole Derivatives: Patent Review
A comprehensive review of patents for triazole derivatives, including those structurally related to 4-(chloromethyl)-5-methylthiazole hydrochloride, has revealed significant interest in their development for various biological activities. These activities range from antimicrobial to antitumoral properties, highlighting the compound's relevance in pharmaceutical innovations and the need for new, efficient synthesis methods that consider current environmental and sustainability challenges (Ferreira et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c1-4-5(2-6)7-3-8-4;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYNLTMVBPAEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methylthiazole hydrochloride | |
CAS RN |
141305-55-7 | |
| Record name | 4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)

![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)

iodonium p-toluenesulfonate](/img/structure/B1377793.png)








